12-Methylbenz[a]anthracene-d14
Description
Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Biological Sciences
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds made up of two or more fused aromatic rings. wikipedia.orgfrontiersin.org They are widespread environmental contaminants, primarily formed from the incomplete combustion of organic materials such as fossil fuels, wood, and tobacco. wikipedia.orgresearchgate.net PAHs are found in the air, water, and soil, and can contaminate food sources. frontiersin.orgtandfonline.com Their persistence in the environment is due to their hydrophobicity and stability. frontiersin.org
In biological sciences, PAHs are of significant interest due to their toxic, mutagenic, and carcinogenic properties. frontiersin.orgdiva-portal.org Many PAHs are not directly harmful but become so after metabolic activation within an organism. researchgate.net This biotransformation can lead to the formation of reactive metabolites that bind to cellular macromolecules like DNA, causing mutations and potentially leading to cancer. researchgate.netresearchgate.net
Significance of Methylated Benz[a]anthracenes in Carcinogenesis Research
Methylated benz[a]anthracenes are a subgroup of PAHs that have been a major focus of cancer research. The addition of methyl groups to the benz[a]anthracene structure can significantly alter its biological activity. nih.gov For instance, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is a potent carcinogen widely used in laboratory settings to induce tumors in animal models for cancer research. researchgate.netresearchgate.netwikipedia.org
Studies have shown that the position and number of methyl groups on the benz[a]anthracene ring influence its carcinogenic potential. nih.gov For example, 7-methylbenz[a]anthracene (B135024) and 12-methylbenz[a]anthracene are also subjects of study in carcinogenesis. nih.govaacrjournals.org The metabolic activation of these compounds is a critical step in their ability to cause cancer. researchgate.netepa.gov This process often involves the formation of diol epoxides in the "bay region" of the molecule, which are highly reactive and can form adducts with DNA. researchgate.netepa.gov Research has demonstrated that methylation at specific positions can enhance the formation of these carcinogenic metabolites. nih.gov For instance, earlier studies have shown that benz[a]anthracene and its 7-methyl and 12-methyl derivatives can undergo a biological alkylation to form the highly carcinogenic 7,12-dimethylbenz[a]anthracene. nih.gov
Historical Perspectives on 12-Methylbenz[a]anthracene Studies
The study of PAHs and their carcinogenic properties dates back to the early 20th century, with the identification of these compounds as the cancer-causing agents in coal tar. oup.com Early research on benz[a]anthracene and its methylated derivatives established their role in inducing tumors. aacrjournals.org
In the 1960s, 7,12-dimethylbenz[a]anthracene (DMBA) was identified as a particularly potent carcinogen, especially for inducing mammary tumors in rodents, making it a cornerstone of experimental cancer research. researchgate.net Subsequent studies focused on understanding the structure-activity relationships of various monomethylated benz[a]anthracenes, including 12-methylbenz[a]anthracene. nih.gov Research in the 1970s and 1980s delved into the metabolic pathways of these compounds, identifying the formation of reactive diol epoxides as a key mechanism of carcinogenesis. epa.govnih.gov Studies from this era also investigated the metabolism of 12-methylbenz[a]anthracene in vitro, examining the effect of the methyl group on the stereochemistry of its metabolites. nih.gov
Interactive Data Table: Properties of Studied Benz[a]anthracene Compounds
| Compound Name | Carcinogenic Activity | Key Research Findings |
| Benz[a]anthracene | Carcinogenic, but less potent than methylated derivatives. epa.gov | Metabolized to reactive diol epoxides. epa.gov Can be bio-alkylated to form more potent carcinogens. nih.gov |
| 7-Methylbenz[a]anthracene | More tumorigenic than 12-methylbenz[a]anthracene in some studies. nih.gov | Metabolized to hydroxymethyl derivatives and phenols. portlandpress.com Its metabolism is influenced by the methyl group's position. nih.gov |
| 12-Methylbenz[a]anthracene | Tumor-initiating activity. nih.gov | Metabolized to hydroxymethyl derivatives and dihydrodiols. portlandpress.com The methyl group affects the stereochemistry of its metabolites. nih.gov |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Highly potent carcinogen. researchgate.netresearchgate.net | Widely used to induce tumors in animal models. wikipedia.org Metabolically activated to form DNA adducts. caymanchem.com |
Properties
CAS No. |
1794980-29-2 |
|---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
256.406 |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,12-undecadeuterio-11-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-11-16-10-9-14-6-2-3-8-17(14)19(16)12-18(13)15/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
ARHCZXQENFEAFA-HGWILGJYSA-N |
SMILES |
CC1=CC=CC2=CC3=C(C=C12)C4=CC=CC=C4C=C3 |
Synonyms |
12-Monomethylbenz[a]anthracene-d14; 8-Methyl-1,2-benzanthracene-d14; NSC 409455-d14; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Integrity of 12 Methylbenz a Anthracene D14
Strategies for the De Novo Synthesis of Deuterated Polycyclic Aromatic Hydrocarbons
The synthesis of deuterated polycyclic aromatic hydrocarbons (PAHs) can be achieved through several strategic approaches. These methods generally involve the exchange of hydrogen atoms for deuterium (B1214612) atoms on a pre-existing aromatic scaffold or the construction of the deuterated ring system from smaller, deuterated precursors.
Common strategies for deuterium incorporation include:
Acid-Catalyzed H/D Exchange: This method involves treating the PAH with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), often in a deuterated solvent like deuterium oxide (D₂O). The acidic conditions facilitate electrophilic substitution of hydrogen with deuterium on the aromatic rings. The high temperature-dilute acid (HTDA) method, using DCl in D₂O at elevated temperatures, has been successfully applied to perdeuterate a range of PAHs. researchgate.net
Base-Catalyzed H/D Exchange: In this approach, a strong base is used to deprotonate the aromatic C-H bonds, followed by quenching with a deuterium source. For instance, microwave-assisted perdeuteration of PAHs has been achieved using potassium tert-butoxide in deuterated dimethylformamide (DMF-d₇). acs.org
Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as platinum, palladium, or rhodium, can facilitate the exchange of hydrogen for deuterium. These reactions are often carried out in a deuterated solvent under a deuterium gas atmosphere. Another approach involves the use of a metal halide, such as molybdenum(V) halide or tungsten(VI) halide, in the presence of deuterated benzene (B151609). thermofisher.com
Arenium Acid Catalyzed Deuteration: A highly effective method for the perdeuteration of PAHs involves the use of an arenium acid catalyst, such as [mesitylene-H]⁺, in deuterated benzene (C₆D₆) as the deuterium source. This technique can achieve high levels of deuterium incorporation under ambient conditions. ontosight.ai
Synthesis from Deuterated Precursors: This "bottom-up" approach involves the use of smaller, readily available deuterated building blocks to construct the desired PAH skeleton. This method offers precise control over the location of the deuterium labels. For example, a deuterated anthracene (B1667546) compound can be synthesized by reacting a halogenated benzene containing deuterium with an enolate.
Precursor Selection and Reaction Pathway Optimization for 12-Methylbenz[a]anthracene-d14 Synthesis
The synthesis of this compound typically involves a multi-step process, starting with the synthesis of the non-labeled 12-Methylbenz[a]anthracene, followed by a deuteration step.
A common route to synthesize 12-Methylbenz[a]anthracene is through the Friedel-Crafts alkylation of benz[a]anthracene. ontosight.ai In this reaction, benz[a]anthracene is treated with a methylating agent, such as methyl chloride or methyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution.
To produce the deuterated analog, a perdeuterated benz[a]anthracene (benz[a]anthracene-d₁₂) would be used as the precursor. This deuterated precursor can be synthesized using one of the general methods described in section 2.1. The subsequent Friedel-Crafts methylation would then yield 12-Methylbenz[a]anthracene-d₁₂. The methyl group itself is typically not deuterated in this common synthetic route. To obtain the fully deuterated this compound, a deuterated methylating agent (e.g., CD₃Cl) would be required in conjunction with the deuterated benz[a]anthracene precursor.
Alternatively, a complete de novo synthesis could be envisioned, building the entire methylated and deuterated benz[a]anthracene skeleton from smaller deuterated fragments. For instance, a Suzuki-Miyaura coupling reaction followed by isomerization and ring-closing metathesis has been described for the synthesis of the benz[a]anthracene skeleton, which could be adapted using deuterated precursors. researchgate.net
Optimization of the reaction pathway involves careful control of reaction conditions to maximize the yield of the desired isomer and minimize the formation of polysubstituted byproducts. This includes adjusting the temperature, reaction time, and the stoichiometry of the reactants and catalyst.
Purification Techniques for High-Purity this compound
Achieving high purity for this compound is crucial for its use as an analytical standard. A combination of purification techniques is typically employed to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species.
Common purification techniques include:
Chromatography:
Column Chromatography: This is a fundamental technique for separating the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and elution with a suitable solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is often used for the final purification step to achieve very high purity. Reverse-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly used for PAHs.
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution.
Sublimation: For compounds that can sublime, this technique can be a very effective method of purification, as it separates the volatile target compound from non-volatile impurities.
The choice of purification method depends on the nature of the impurities and the desired level of purity. Often, a multi-step purification process combining these techniques is necessary to obtain this compound of high isotopic and chemical purity.
Analytical Verification of Deuterium Incorporation and Isotopic Purity in this compound
Methodologies for Assessing Deuterium Content
Several analytical techniques are employed to determine the extent of deuteration and confirm the molecular structure of the synthesized compound.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight of the compound and the degree of deuterium incorporation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture before they are introduced into the mass spectrometer. The mass spectrum will show the molecular ion peak, and the mass shift compared to the non-labeled compound confirms the presence of deuterium. The isotopic distribution of the molecular ion cluster can be used to calculate the percentage of deuterium incorporation. researchgate.netthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is used for the analysis of less volatile compounds. It provides both separation and mass analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule and further validate the incorporation of deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton NMR (¹H NMR): In a highly deuterated compound, the signals corresponding to the protons on the aromatic ring should be significantly diminished or absent. The presence of residual proton signals can be used to quantify the amount of non-deuterated or partially deuterated species. researchgate.net
Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei, providing information about their chemical environment and confirming their presence in the molecule. researchgate.net
Carbon-13 NMR (¹³C NMR): The coupling patterns between carbon and deuterium (C-D) are different from carbon-proton (C-H) couplings, which can be observed in the ¹³C NMR spectrum and used to confirm deuteration.
The following table summarizes the key analytical data for this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₉D₁₄ | pharmaffiliates.com |
| Molecular Weight | 256.4 g/mol | pharmaffiliates.com |
| CAS Number | 1794980-29-2 | pharmaffiliates.com |
Impact of Isotopic Purity on Research Outcomes
The isotopic purity of this compound is of paramount importance for the reliability and accuracy of the research in which it is used.
Quantitative Analysis: When used as an internal standard for isotope dilution mass spectrometry, high isotopic purity is essential for accurate quantification of the target analyte (12-Methylbenz[a]anthracene). The presence of significant amounts of the non-deuterated or partially deuterated species in the standard would lead to an underestimation of the analyte concentration in the sample. nih.gov
Metabolic Studies: In studies investigating the metabolism of 12-Methylbenz[a]anthracene, the deuterated analog is used to trace the metabolic pathways. The stability of the C-D bond compared to the C-H bond (the kinetic isotope effect) can influence the rate of metabolism. If the isotopic purity is low, it becomes difficult to distinguish between the metabolites of the deuterated and non-deuterated compounds, complicating the interpretation of the results.
Environmental Fate Studies: When used to study the environmental fate and transport of 12-Methylbenz[a]anthracene, the isotopic label allows for its differentiation from the background levels of the compound. High isotopic purity ensures that the detected signal is truly from the spiked standard and not from pre-existing contamination.
Metabolic Activation and Detoxification Pathways of 12 Methylbenz a Anthracene D14
Enzyme Systems Involved in 12-Methylbenz[a]anthracene-d14 Biotransformation
The biotransformation of xenobiotics like this compound is broadly categorized into Phase I and Phase II reactions. mdpi.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate elimination. mdpi.comnih.govupol.cz
Cytochrome P450 Monooxygenases in the Metabolism of this compound
Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a central role in the initial oxidative metabolism (Phase I) of PAHs. upol.czmdpi.commdpi.com These enzymes catalyze the introduction of an oxygen atom into the PAH structure, typically forming reactive epoxides. al-edu.comepdf.pub For methylated PAHs like 12-Methylbenz[a]anthracene, CYP enzymes can oxidize various positions on the aromatic rings and the methyl group itself. nih.gov
The specific CYP isozymes involved in the metabolism of benz[a]anthracene derivatives include CYP1A1, CYP1A2, and CYP1B1. mdpi.comnih.gov CYP1A1 and CYP1B1, in particular, are known to be involved in the metabolic activation of the related and potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govsemanticscholar.org Studies on DMBA show that CYP1A1 is primarily responsible for converting the DMBA-3,4-diol into the anti-diol-epoxide, whereas CYP1B1 mainly forms the syn-diol-epoxide. nih.gov It is the formation of these diol-epoxides that represents a critical activation step. al-edu.com The presence of a methyl group at the C-12 position, as in 12-Methylbenz[a]anthracene, influences the stereochemical course of these enzymatic oxidations. nih.gov
Epoxide Hydrolases and Reductases in this compound Metabolite Formation
Following the initial epoxidation by CYPs, the resulting arene oxides are substrates for another critical class of enzymes: epoxide hydrolases (EHs). al-edu.commdpi.com These enzymes catalyze the hydrolysis of the reactive epoxide ring to form less reactive trans-dihydrodiols. mdpi.comnih.gov This is often a detoxification step; however, in the context of PAH metabolism, it is a crucial part of the metabolic activation pathway. al-edu.comsemanticscholar.org
Microsomal epoxide hydrolase (mEH) is the key enzyme that converts the epoxide intermediates of PAHs, such as the 5,6-epoxide of 12-Methylbenz[a]anthracene (12-MBA), into their corresponding dihydrodiols. semanticscholar.orgnih.gov Research on 12-MBA metabolism in rat liver microsomes demonstrated the stereoselective formation of the 5S,6R-epoxide, which is then hydrated by mEH, predominantly at the C(6) position, to yield the 5S,6S-dihydrodiol. nih.gov The dihydrodiol products are not the final active form but are precursors for a second round of oxidation by CYP enzymes to form the ultimate carcinogenic diol-epoxides. al-edu.com
Dihydrodiol dehydrogenases (DDs) are also involved in the metabolism of PAHs. justia.com These enzymes can oxidize dihydrodiols to generate reactive and redox-active o-quinones, representing an alternative activation pathway.
Phase II Conjugation Enzymes in this compound Detoxification
Phase II enzymes act to detoxify xenobiotics by conjugating them with endogenous molecules, which makes the metabolites more water-soluble and easier to excrete. nih.gov The primary Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. upol.cz
UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups on PAH metabolites, such as the phenols and dihydrodiols formed during Phase I. ajpps.org This process is a major detoxification pathway for many drugs and carcinogens. ajpps.org
Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites. nih.gov This pathway can also lead to detoxification. However, for certain PAHs, sulfation of a hydroxymethyl group can form a reactive sulfuric acid ester metabolite, which is an ultimate electrophilic and carcinogenic form. nih.gov For example, 7-sulfooxymethyl-12-methylbenz[a]anthracene has been identified as an exceptionally reactive electrophilic mutagen.
Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic compounds, including the epoxide intermediates of PAHs. upol.czjustia.com This is a critical detoxification route that neutralizes the reactive epoxides before they can bind to cellular macromolecules like DNA. upol.cz
Induction of these Phase II enzymes is a key protective response to PAH exposure. ualberta.ca
Identification and Characterization of this compound Metabolites
The metabolism of 12-Methylbenz[a]anthracene results in a variety of products, from simple hydroxylated forms to complex conjugates. The use of deuterated compounds like this compound is valuable in metabolic studies, as it allows for tracing the fate of the parent compound through complex biological matrices. oup.comnih.gov
Deuterium (B1214612) Isotope Effects on Metabolic Reaction Rates
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). ismrm.org This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. When C-H bond cleavage is the rate-limiting step of an enzymatic reaction, deuteration at that specific position can significantly slow down the metabolic rate. nih.govru.nl
For CYP-mediated metabolism, the magnitude of the deuterium isotope effect is complex and depends on the specific enzyme and the reaction's rate-limiting step. nih.gov If C-H bond cleavage is not rate-limiting, no significant KIE may be observed. nih.gov However, if it is, deuteration can lead to "metabolic switching," where the enzyme preferentially metabolizes an alternative, non-deuterated site on the molecule. In the case of this compound, where all hydrogens are replaced, a general decrease in the rate of metabolism would be expected for any step involving C-H (or C-D) bond cleavage. Studies on other deuterated compounds have shown that while KIEs exist, they can be relatively small but are often predictable and reproducible. ismrm.org
Pathways Leading to Active Metabolites of this compound
The primary pathway for the metabolic activation of many PAHs, including benz[a]anthracene derivatives, is the "bay region" diol-epoxide pathway. al-edu.com This multi-step process involves the formation of highly reactive electrophiles that can covalently bind to DNA, inducing mutations. al-edu.comontosight.ai
The key steps for 12-Methylbenz[a]anthracene are as follows:
Initial Oxidation: Cytochrome P450 enzymes oxidize the parent molecule to form an epoxide, for example, at the 3,4-position. nih.gov
Hydration: Microsomal epoxide hydrolase hydrates the epoxide to form a trans-dihydrodiol, such as 12-Methylbenz[a]anthracene-trans-3,4-diol. semanticscholar.org This dihydrodiol is a major metabolite. nih.gov
Second Oxidation: The dihydrodiol is oxidized again by CYP enzymes, creating a highly reactive diol-epoxide, such as 12-Methylbenz[a]anthracene-3,4-diol-1,2-epoxide. al-edu.comnih.gov This diol-epoxide is considered an ultimate carcinogen. al-edu.com
An alternative activation pathway involves the oxidation of the methyl group at position 12. nih.gov This can lead to the formation of a hydroxymethyl derivative, such as 7-sulfooxymethyl-12-methylbenz[a]anthracene, which is also a potent electrophile. Studies on the related compound DMBA show that hydroxymethyl derivatives are readily formed and can be further activated by sulfotransferases. nih.gov
Table 1: Key Enzymes in 12-Methylbenz[a]anthracene Biotransformation
| Enzyme Class | Specific Enzyme(s) | Role in Metabolism | Reference(s) |
|---|---|---|---|
| Phase I | |||
| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation, formation of epoxides and diol-epoxides. | nih.gov, semanticscholar.org |
| Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH) | Hydration of epoxides to form dihydrodiols. | nih.gov, semanticscholar.org |
| Dehydrogenase | Dihydrodiol Dehydrogenase (DD) | Oxidation of dihydrodiols to o-quinones. | , justia.com |
| Phase II | |||
| UDP-glucuronosyltransferase | UGTs | Conjugation with glucuronic acid for detoxification. | , ajpps.org |
| Sulfotransferase | SULTs | Conjugation with sulfate (B86663); can be for detoxification or activation. | nih.gov, |
| Glutathione S-transferase | GSTs | Conjugation with glutathione for detoxification of epoxides. | upol.cz, justia.com |
Table 2: Identified Metabolites and Intermediates of 12-Methylbenz[a]anthracene
| Metabolite/Intermediate | Formation Pathway | Biological Significance | Reference(s) |
|---|---|---|---|
| 12-MBA 5,6-epoxide | Oxidation of the K-region by CYP enzymes. | Reactive intermediate, substrate for epoxide hydrolase. | nih.gov |
| 12-MBA trans-5,6-dihydrodiol | Hydration of the 5,6-epoxide by mEH. | Detoxified product of the K-region epoxide. | nih.gov |
| 12-MBA trans-3,4-dihydrodiol | Oxidation by CYP and subsequent hydration by mEH. | Key precursor to the ultimate carcinogenic diol-epoxide. | nih.gov, semanticscholar.org |
| 12-MBA-3,4-diol-1,2-epoxide | Oxidation of the 3,4-dihydrodiol by CYP enzymes. | Ultimate carcinogenic metabolite that binds to DNA. | nih.gov, al-edu.com |
| Hydroxymethyl derivatives | Oxidation of the methyl group by CYPs. | Can be further activated by sulfation. | nih.gov |
| 7-Sulfooxymethyl-12-methylbenz[a]anthracene | Sulfation of the hydroxymethyl metabolite. | Highly reactive electrophile and mutagen. | |
| Glucuronide & Glutathione Conjugates | Conjugation by UGTs and GSTs. | Water-soluble, excretable detoxification products. | , upol.cz |
Inter-species and Intra-species Variability in this compound Metabolism (Non-human animal models only)
The metabolism of polycyclic aromatic hydrocarbons (PAHs) like 12-Methylbenz[a]anthracene exhibits significant variability between different species and even among different strains of the same species. This variability is largely attributed to differences in the specific activities and induction of metabolic enzymes, which can alter the profile of metabolites produced. cdc.govcdc.gov While studies specifically on the deuterated form, this compound, are limited, research on the parent compound and its close structural analog, 7,12-dimethylbenz[a]anthracene (DMBA), provides critical insights into these metabolic differences in non-human animal models. The pathways are generally considered analogous, with the deuterium labeling serving as a tracer for analytical purposes.
Qualitative similarities in metabolism exist across species, but quantitative differences in enzyme activities dictate the predominant metabolic pathways and the resulting metabolites. cdc.gov For instance, the induction of aryl hydrocarbon hydroxylase (AHH) activity by PAHs, a key step in their metabolism, does not occur in some strains of mice, leading to different metabolic outcomes compared to strains where it is readily induced. cdc.govcdc.gov
Studies comparing rats and mice highlight these metabolic distinctions. In vitro experiments using liver microsomes from rats demonstrated the metabolism of 12-methylbenz[a]anthracene, focusing on the stereochemistry of the resulting 5,6-dihydrodiol metabolite. nih.gov In contrast, the metabolism of the related DMBA in epidermal homogenates from 3-methylcholanthrene-pretreated mice was found to have specific activities approximately 100 to 1000 times lower than those in comparable incubations with hepatic microsomes from pretreated rats. nih.gov The major metabolite identified in mouse skin homogenates was 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.gov
Further studies on mouse mammary epithelial cells cultured in serum-free media showed that these cells effectively metabolize DMBA into both water-soluble and organo-soluble metabolites. nih.gov High-pressure liquid chromatography (HPLC) analysis of the organo-soluble fraction revealed a complex profile of metabolites, including phenols, hydroxymethyl derivatives, and various dihydrodiols such as trans-3,4-dihydro-3,4-dihydroxydimethylbenz[a]anthracene and a fraction likely corresponding to trans-8,9-dihydro-8,9-dihydroxydimethylbenz[a]anthracene. nih.gov
The following table summarizes the metabolic products of DMBA, a close analog of 12-Methylbenz[a]anthracene, observed in different rodent models and tissues.
| Animal Model/Tissue | Major Metabolites Identified | Reference |
|---|---|---|
| Rat (Liver Microsomes) | 5,6-dihydrodiol | nih.gov |
| Mouse (Epidermal Homogenates) | 7-hydroxymethyl-12-methylbenz[a]anthracene (major); other known hydroxymethyl metabolites. | nih.gov |
| Mouse (Mammary Epithelial Cells) | Phenols (2-,3-, or 4-hydroxy-DMBA), 7-hydroxymethyl-12-methylbenz[a]anthracene, trans-3,4-dihydro-3,4-dihydroxy-DMBA, trans-8,9-dihydro-8,9-dihydroxy-DMBA. | nih.gov |
These findings underscore the significant inter-species and inter-tissue variability in the metabolism of this class of compounds, which is crucial for extrapolating toxicological data between species.
Role of Microbiota in this compound Biotransformation
The gut microbiota, a complex ecosystem of bacteria, fungi, archaea, and viruses residing in the digestive tracts of animals, plays a critical role in the biotransformation of xenobiotics, including PAHs. frontiersin.orgwikipedia.orgfrontiersin.org These microorganisms possess diverse enzyme systems capable of metabolizing compounds that host digestive enzymes cannot, thereby influencing their bioavailability, toxicity, and ultimate fate. frontiersin.org While direct studies on this compound are not prevalent, research on the microbial metabolism of the closely related and extensively studied DMBA provides a strong model for these biotransformation processes.
Bacterial and fungal species have demonstrated significant capabilities in metabolizing DMBA. The bacterium Mycobacterium vanbaalenii PYR-1, known for its ability to degrade PAHs, metabolizes DMBA through initial attacks at both the aromatic ring (C-5 and C-6 positions) and the methyl group (C-7). asm.org This results in metabolites such as cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene, its trans-isomer, and 7-hydroxymethyl-12-methylbenz[a]anthracene, indicating both dioxygenation and monooxygenation reactions. asm.org
Fungal metabolism of DMBA has also been extensively studied. A survey of six fungal strains found that Cunninghamella elegans and Syncephalastrum racemosum exhibited the highest metabolizing activity. deepdyve.comoup.com However, the primary metabolites differed between the two species. S. racemosum primarily metabolized DMBA to 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) and 7,12-dihydroxymethylbenz[a]anthracene (7,12-diOHMBA). deepdyve.comoup.com In contrast, C. elegans produced mainly water-soluble metabolites, with the predominant organic-soluble products being various dihydrodiols of 7-OHM-12-MBA and DMBA-trans-3,4-dihydrodiol. deepdyve.comoup.comasm.org This suggests that C. elegans utilizes pathways involving arene oxide intermediates, analogous to mammalian metabolism. asm.org
The following table details the metabolites of DMBA produced by different microbial species.
| Microorganism | Metabolites Identified | Reference |
|---|---|---|
| Mycobacterium vanbaalenii PYR-1 | cis-5,6-dihydro-5,6-dihydroxy-DMBA, trans-5,6-dihydro-5,6-dihydroxy-DMBA, 7-hydroxymethyl-12-methylbenz[a]anthracene | asm.org |
| Syncephalastrum racemosum | 7-hydroxymethyl-12-methylbenz[a]anthracene (major), 7,12-dihydroxymethylbenz[a]anthracene (major), various dihydrodiols (minor) | deepdyve.comoup.com |
| Cunninghamella elegans | 7-OHM-12-MBA-trans-5,6-, 8,9-, and 10,11-dihydrodiols, DMBA-trans-3,4-dihydrodiol, 7-hydroxymethyl and 12-hydroxymethyl derivatives of dihydrodiols | deepdyve.comoup.comasm.org |
Molecular Mechanisms of 12 Methylbenz a Anthracene D14 Induced Biological Responses
Formation and Characterization of DNA Adducts from 12-Methylbenz[a]anthracene-d14 Metabolites
The covalent binding of reactive metabolites to DNA, forming DNA adducts, is widely accepted as a crucial initiating event in chemical carcinogenesis by PAHs. acs.orgiarc.frresearchgate.net These compounds are not directly reactive with DNA but require metabolic activation, a process primarily carried out by cytochrome P450 enzymes. acs.orgresearchgate.net This activation transforms the inert parent PAH into highly reactive electrophilic intermediates that can covalently bind to nucleophilic sites on DNA. iarc.fr
For DMBA, a compound structurally similar to 12-methylbenz[a]anthracene, metabolism can occur at the methyl groups, leading to hydroxymethyl derivatives like 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA). aacrjournals.orgaacrjournals.org These metabolites can be further activated, for instance, by sulfotransferases, to form reactive sulfate (B86663) esters that bind to DNA. oup.com Another major activation pathway involves the formation of dihydrodiol epoxides in the aromatic ring system, particularly "bay-region" diol-epoxides, which are potent ultimate carcinogens. iarc.frnih.gov
Research on DMBA has identified several distinct DNA adduct structures. The primary adducts result from the reaction of its bay-region diol-epoxides with the exocyclic amino groups of purine (B94841) bases in DNA. nih.gov Reactions with the anti-dihydrodiol epoxide derivative of DMBA yield comparable amounts of both deoxyguanosine and deoxyadenosine (B7792050) adducts. acs.org
In addition to diol-epoxide adducts, another class of adducts, known as benzylic-DNA adducts, has been identified. These are formed from metabolites activated at the methyl groups. For example, 7-sulfoxymethyl-12-methylbenz[a]anthracene (7-SMBA), a reactive ester of a DMBA metabolite, forms DNA adducts that have been characterized in vivo. acs.org Studies comparing adducts from DMBA and its metabolite 7-OHM-12-MBA in mouse epidermis found multiple DNA adducts that were chromatographically identical, suggesting that metabolism at the methyl group is a significant pathway leading to DNA binding. aacrjournals.orgaacrjournals.org Analysis of DNA from rats treated with DMBA revealed both diol epoxide-related adducts and benzylic-DNA adducts, with the former being more abundant. acs.org
Table 1: Major DNA Adduct Types from DMBA Metabolism
| Adduct Precursor | Adduct Type | Target Nucleobases | Reference |
|---|---|---|---|
| Bay-region diol-epoxides | Diol-epoxide adducts | Deoxyguanosine, Deoxyadenosine | nih.govacs.org |
| 7-sulfoxymethyl-12-methylbenz[a]anthracene | Benzylic adducts | Not specified | acs.org |
This table is interactive. Click on the headers to sort the data.
The stereochemistry of the diol-epoxide metabolites is a critical determinant of their biological activity and the structure of the resulting DNA adducts. iarc.fr Each PAH dihydrodiol can form four diastereomeric diol epoxides (syn and anti enantiomeric pairs). iarc.fr These diastereomers exhibit different reactivities and form adducts with distinct conformations. For instance, the reaction of a diol epoxide with the exocyclic amino group of guanine (B1146940) can occur via cis or trans addition relative to the epoxide oxygen, leading to stereoisomeric adducts. researchgate.net
Studies on DMBA have shown that both syn- and anti-diol-epoxides contribute to the formation of DNA adducts in target tissues. aacrjournals.orgoup.com The ratio of anti- to syn-DMBA-diol-epoxide-DNA adducts has been observed to change over time in mouse epidermis, suggesting differences in their formation or repair rates. aacrjournals.orgnih.gov The non-planar nature of DMBA, due to its methyl groups, leads to the formation of both deoxyadenosine and deoxyguanosine adducts, in contrast to planar PAHs like benzo[a]pyrene (B130552), which primarily form guanosine (B1672433) adducts. acs.org This difference in adduct profile is attributed to the distinct stereochemical properties of the reactive intermediates.
Quantitative analysis of DNA adducts is essential for risk assessment and for understanding the mechanisms of carcinogenesis. Due to the very low levels at which these adducts are typically formed in vivo, highly sensitive analytical techniques are required. Accelerator Mass Spectrometry (AMS) and, more commonly, liquid chromatography-mass spectrometry (LC-MS) are used for this purpose. frontiersin.org
In LC-MS-based methods, stable isotope-labeled internal standards are crucial for accurate and precise quantification. This is the primary application of this compound. The deuterated standard is chemically identical to the analyte (the non-labeled adduct) but has a higher mass. It is added to a biological sample (e.g., a digest of DNA from exposed tissue) in a known amount at the beginning of the sample preparation process. frontiersin.org
During extraction, cleanup, and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By comparing the mass spectrometer's signal intensity of the analyte to that of the known amount of the internal standard, the original quantity of the adduct in the sample can be calculated with high accuracy, correcting for any variations in sample processing or instrument response. frontiersin.org This approach, known as isotope dilution mass spectrometry, allows for the reliable measurement of DNA adduct levels, even at concentrations as low as one adduct per 10⁸ normal nucleotides.
Stereochemistry of Adduct Formation from this compound
Interaction of this compound Metabolites with Cellular Macromolecules Beyond DNA
While DNA adduct formation is a key event in carcinogenesis, reactive metabolites of PAHs can also bind to other cellular macromolecules, including proteins and lipids, contributing to cellular damage and disrupting normal cellular functions. researchgate.net
Reactive metabolites of PAHs, including those of DMBA, can form covalent adducts with cellular proteins. researchgate.netportlandpress.com Sulfotransferase-mediated activation of hydroxylated metabolites, such as 7-OH-DMBA, has been shown to lead to covalent binding to cytosolic proteins. oup.com These binding events can alter protein structure and function, potentially disrupting critical enzymatic activities and signaling pathways. Cytochrome P450 isoenzymes play a central role in generating the reactive species that bind to both DNA and proteins. portlandpress.comportlandpress.com The formation of protein adducts can serve as a biomarker of exposure and metabolic activation of the carcinogen.
The metabolism of PAHs like DMBA is known to generate reactive oxygen species (ROS), which can lead to oxidative stress. researchgate.netsemanticscholar.org This oxidative stress can damage cellular components, including lipids. Lipid peroxidation is a chain reaction in which free radicals attack polyunsaturated fatty acids in cellular membranes, leading to membrane damage, altered fluidity, and the formation of reactive aldehydes like malondialdehyde (MDA). semanticscholar.orgtandfonline.com
Studies have demonstrated that administration of DMBA to rodents leads to a significant increase in lipid peroxidation, as measured by levels of thiobarbituric acid reactive substances (TBARS) or MDA, in various tissues including the liver, mammary fat pads, and extrahepatic organs. semanticscholar.orgtandfonline.comnih.govmdpi.com This carcinogen-induced lipid peroxidation is thought to play a role in the subsequent development of tumors. tandfonline.comnih.gov The highly lipophilic nature of PAHs also facilitates their interaction with and diffusion across cellular membranes, which is a key aspect of their toxicokinetics and distribution within tissues. iarc.fr
This table is interactive. Click on the headers to sort the data.
Protein Adduction by this compound Reactive Metabolites
Modulation of Gene Expression and Signal Transduction Pathways by this compound
The biological effects of many polycyclic aromatic hydrocarbons (PAHs) are initiated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. frontiersin.org Although direct studies on this compound are limited, the parent compound and other PAHs like DMBA are known AhR agonists. mdpi.comnih.govnih.gov
Upon entering the cell, the PAH ligand binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins. nih.gov This binding event causes the AhR to translocate into the nucleus, where it dissociates from the chaperone proteins and forms a heterodimer with the Ah Receptor Nuclear Translocator (ARNT). frontiersin.org This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. mdpi.com
The activation of this pathway leads to the enhanced transcription of a battery of genes, most notably those encoding for phase I and phase II metabolizing enzymes, such as cytochrome P450s (CYP1A1, CYP1B1) and glutathione (B108866) S-transferases (GSTs). frontiersin.orgnih.gov These enzymes are responsible for metabolizing the PAHs, a process that is intended to detoxify and facilitate excretion but can paradoxically lead to the formation of more reactive and carcinogenic metabolites. frontiersin.org For instance, studies show that AhR activation by agonists like DMBA strongly inhibits mammosphere formation in breast cancer stem cells, indicating a role in cell differentiation and proliferation pathways. mdpi.com
The metabolic activation of PAHs like DMBA by cytochrome P450 enzymes is a significant source of intracellular reactive oxygen species (ROS). researchgate.net This process can lead to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses. researchgate.net This oxidative stress is a key component of the toxicity of PAHs.
Research on the parent compound DMBA demonstrates that its metabolism enhances the generation of ROS, which in turn induces cellular damage through the oxidation of crucial biomolecules like lipids, proteins, and DNA. researchgate.net Topical treatment of SENCAR mice with DMBA resulted in the production of hydrogen peroxide and the formation of oxidized DNA bases, such as 8-hydroxyl-2'-deoxyguanosine and 5-hydroxymethyl-2'-deoxyuridine. nih.gov The levels of these oxidized bases were comparable to those induced by potent tumor promoters and persisted for several weeks. nih.gov This sustained oxidative damage is often associated with inflammatory responses that can contribute to the carcinogenic process. nih.gov Cellular responses to this oxidative assault include the upregulation of antioxidant enzymes and pathways aimed at mitigating the damage and restoring redox homeostasis. nih.gov
Ah Receptor Activation and Downstream Effects of this compound
Cellular Responses to this compound Exposure (in vitro/non-human in vivo studies)
A primary mechanism of PAH-induced carcinogenesis is the formation of covalent adducts between their reactive metabolites and cellular DNA. taylorandfrancis.com The metabolic activation of compounds like DMBA leads to the formation of highly reactive diol-epoxides. nih.gov These electrophilic intermediates readily attack the nucleophilic centers in DNA bases, particularly guanine and adenine (B156593), forming bulky DNA adducts. taylorandfrancis.comnih.gov
These adducts distort the DNA helix, creating a physical barrier that can block the progression of DNA and RNA polymerases, thereby interfering with replication and transcription. scispace.com To counteract this damage, cells possess sophisticated DNA repair systems. The principal pathway for removing bulky adducts formed by PAHs is Nucleotide Excision Repair (NER). taylorandfrancis.comresearchgate.net The NER pathway involves the recognition of the helical distortion, excision of a short single-stranded DNA segment containing the adduct, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized segment to seal the gap. researchgate.netsigmaaldrich.com Base Excision Repair (BER) can also play a role in repairing some forms of oxidative DNA damage induced by PAHs. researchgate.net The efficiency of these repair mechanisms is critical; if the damage overwhelms the cell's repair capacity, it can lead to the fixation of mutations. scispace.com
| Tissue | Major Adduct Type | Key Finding | Reference |
|---|---|---|---|
| Mouse Embryo Cells | Deoxyguanosine and Deoxyadenosine Adducts | DMBA forms substantial amounts of adducts with both guanine and adenine residues, specifically identified as bay-region anti-dihydrodiol-epoxide:deoxyguanosine and :deoxyadenosine adducts. | nih.gov |
| Rat Mammary Gland (Target Tissue) | Bay-region diol-epoxide adducts | Binding levels were approximately 5 µmol hydrocarbon/mol deoxyribonucleotide. Adduct formation is considered necessary for cancer induction. | nih.gov |
| Rat Liver (Non-target Tissue) | Bay-region diol-epoxide adducts | Higher levels of DNA adducts (approx. 12 µmol/mol) were found compared to the target tissue, indicating adduct formation alone is not sufficient for cancer induction. | nih.gov |
When DNA damage is too extensive to be repaired, cells can activate pathways leading to programmed cell death (apoptosis) or cell cycle arrest to prevent the propagation of mutations. sigmaaldrich.commedchemexpress.com Exposure to PAHs like DMBA has been shown to induce both of these cellular responses in various models.
Studies on murine pre-B cells demonstrated that DMBA triggers apoptosis through a caspase-8-dependent pathway, which can be initiated by the protein kinase PKR, independently of death receptor ligation. nih.gov In primary bone marrow cultures, DMBA induces apoptosis in immature B lymphocytes, a process that appears to be influenced by interactions with AhR-positive stromal cells. nih.gov
In addition to apoptosis, PAHs can cause perturbations in the cell cycle. In bone marrow cells from mice with high-affinity AhR, DMBA treatment led to a cell-cycle blockade at the G1/S transition. nih.gov This arrest was associated with increased protein levels of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, which act to halt cell cycle progression in response to DNA damage. nih.gov The ability of a cell to undergo apoptosis or arrest its cycle is a crucial defense against the carcinogenic potential of chemicals like 12-Methylbenz[a]anthracene. medchemexpress.comoatext.com
The genotoxicity of PAHs refers to their ability to damage the genetic material within a cell. This damage, primarily through DNA adduct formation and oxidative stress, can lead to mutations, making the compounds mutagenic. taylorandfrancis.comumanitoba.ca The parent compound of this compound and its relatives are recognized as potent genotoxic and mutagenic agents. umanitoba.cabac-lac.gc.ca
7-Sulfooxymethyl-12-methylbenz[a]anthracene, a metabolite of DMBA, is described as an exceptionally reactive electrophilic mutagen. nih.gov The mutagenicity of PAHs is often evaluated using bacterial reverse mutation assays, such as the Ames test. bac-lac.gc.ca For example, the parent compound of Dibenz[a,h]anthracene-d14 has yielded positive results in bacterial DNA damage and mutagenicity assays, as well as in mammalian cell DNA damage and mutagenicity tests. chemicalbook.com Studies on the twelve monomethylated benz[a]anthracenes in the Ames test have provided data on their relative mutagenic potencies. bac-lac.gc.ca The genotoxic effects in vivo, such as in mouse bone marrow, show that DMBA can cause long-lasting DNA damage and cytotoxicity, particularly in organisms with a lower capacity for DNA repair. nih.gov
| Compound/Metabolite | Assay/Model System | Result/Observation | Reference |
|---|---|---|---|
| Dibenz[a,h]anthracene | Bacterial and Mammalian Cell Assays | Positive for DNA damage, mutagenicity, and cell transformation. | chemicalbook.com |
| 7,12-dimethylbenz[a]anthracene (DMBA) | Chinese Hamster V79 Cells | The trans-3,4-diol metabolite was highly mutagenic, suggesting it is metabolized to a reactive diol-epoxide. | nih.gov |
| 7-Sulfooxymethyl-12-methylbenz[a]anthracene | Not Specified | Described as an exceptionally reactive electrophilic mutagen and ultimate carcinogen. | nih.gov |
| Monomethylated benz[a]anthracenes | Ames Test | Demonstrated varying levels of mutagenicity depending on the position of the methyl group. | bac-lac.gc.ca |
Environmental Occurrence and Biotransformation of 12 Methylbenz a Anthracene D14
Sources and Distribution of 12-Methylbenz[a]anthracene in Environmental Matrices
12-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon (PAH), is not commercially produced. nih.gov Its presence in the environment is primarily a result of incomplete combustion of organic materials. nih.gov Natural sources include forest fires and volcanoes. nih.gov However, anthropogenic activities are the main contributors to its release. nih.gov
This compound is a component of complex mixtures found in various environmental matrices. It has been identified in:
Air: As airborne particulates from sources like cigarette smoke, industrial stack gases, and roofing tar extracts. nih.gov Vehicle exhaust is another significant source. cdc.gov General population exposure most likely occurs through inhalation of air contaminated by the combustion of fuels and tobacco smoke. nih.gov
Soil and Sediment: PAHs, including 12-methylbenz[a]anthracene, are found in soil and sediment, particularly in industrialized or urban areas. cdc.govfrontiersin.org A study in a karst mining area in China detected 12-methylbenz[a]anthracene in soil samples. frontiersin.org
Water: PAHs can enter surface water through industrial discharges and wastewater treatment plant effluents. cdc.gov
Other Sources: It is also found in crude oil and coal. nih.gov
The following table provides a summary of the sources and environmental distribution of 12-Methylbenz[a]anthracene.
Table 1: Sources and Environmental Distribution of 12-Methylbenz[a]anthracene
| Source Category | Specific Sources | Environmental Matrices |
|---|---|---|
| Natural | Forest fires, Volcanoes nih.gov | Air, Soil, Water nih.govcdc.gov |
| Anthropogenic | Incomplete combustion of coal, oil, gas, wood, garbage nih.gov | Air (particulates), Soil, Sediment, Water nih.govcdc.gov |
| Cigarette smoke nih.gov | Air nih.gov | |
| Industrial effluents, Stack gases nih.gov | Air, Water nih.govcdc.gov | |
| Roofing tar extracts nih.gov | Air nih.gov | |
| Vehicle exhaust cdc.gov | Air cdc.gov |
Environmental Fate and Transport of 12-Methylbenz[a]anthracene-d14 (as a tracer)
Deuterated compounds like this compound serve as valuable tools in environmental studies. Their physical and chemical properties are nearly identical to their non-deuterated counterparts, but their distinct mass allows them to be used as internal standards or tracers in complex environmental samples. This enables accurate quantification and tracking of the parent compound's movement and transformation.
The environmental fate of PAHs like 12-methylbenz[a]anthracene is influenced by their low water solubility and tendency to adsorb to particulate matter. cdc.gov In the atmosphere, they can be transported over long distances attached to dust particles before being deposited on land or water through rain or settling. cdc.gov In aquatic systems, they tend to bind to suspended solids and sediment. nih.gov
While specific studies on the environmental fate and transport of this compound are not detailed in the provided search results, its behavior as a tracer would mirror that of the parent compound, 12-Methylbenz[a]anthracene. For instance, in studies of atmospheric transport of PAHs, deuterated standards such as Benzo[a]anthracene-d12 are added to samples to monitor the analytical process. env.go.jp This ensures the accuracy of measurements of the target analytes.
Bioremediation and Biodegradation Potential of 12-Methylbenz[a]anthracene by Microbial Communities
The microbial degradation of PAHs is a key process in their removal from contaminated environments. pjoes.com While specific studies on the bioremediation of 12-Methylbenz[a]anthracene are limited in the provided results, the broader knowledge of PAH biodegradation provides insights into its potential transformation by microbial communities.
Identification of Microorganisms Capable of 12-Methylbenz[a]anthracene Degradation
A variety of microorganisms have been identified with the ability to degrade PAHs, including those with structures similar to 12-Methylbenz[a]anthracene. These include bacteria from the genera Mycobacterium, Pseudomonas, Sphingomonas, Rhodococcus, and Beijerinckia. pjoes.comnih.gov Fungi, both ligninolytic and non-ligninolytic, also play a role in PAH degradation. researchgate.netfrontiersin.org
For instance, Mycobacterium vanbaalenii PYR-1 is known to metabolize a range of PAHs, including the structurally similar 7,12-dimethylbenz[a]anthracene (B13559). nih.gov It is plausible that this and other PAH-degrading microorganisms could also transform 12-Methylbenz[a]anthracene. A study on a creosote-contaminated soil identified a microbial consortium capable of degrading benz(a)anthracene-7,12-dione, a transformation product of benz(a)anthracene, with major components including Sphingobium, Stenotrophomonas, and Pseudomonas. nih.gov
The following table lists some microbial genera known to degrade PAHs and could potentially degrade 12-Methylbenz[a]anthracene.
Table 2: Microbial Genera with Potential for 12-Methylbenz[a]anthracene Degradation
| Microbial Genus | Known PAH Degradation Capabilities |
|---|---|
| Mycobacterium | Degrades a wide range of PAHs, including fluoranthene, pyrene, and benzo[a]pyrene (B130552). nih.govnih.gov |
| Pseudomonas | Degrades naphthalene (B1677914), phenanthrene (B1679779), and anthracene (B1667546). pjoes.comd-nb.info |
| Sphingomonas | Utilizes naphthalene and phenanthrene as carbon and energy sources. nih.gov |
| Rhodococcus | Known for its catabolic versatility with PAHs like naphthalene. frontiersin.org |
| Beijerinckia | Involved in the oxidation of benzo[a]pyrene and benz[a]anthracene. pjoes.comresearchgate.net |
| Cunninghamella | A non-ligninolytic fungus that metabolizes PAHs. frontiersin.org |
Enzymatic Pathways in Microbial Degradation of 12-Methylbenz[a]anthracene
The microbial degradation of PAHs typically begins with the introduction of oxygen atoms into the aromatic ring system. The primary enzymes involved are oxygenases.
Bacterial Degradation: In bacteria, the initial attack is usually catalyzed by dioxygenases , which incorporate both atoms of molecular oxygen to form a cis-dihydrodiol. frontiersin.org This is then converted to a diol by a dehydrogenase, followed by ring cleavage by either ortho- or meta-cleavage pathways. frontiersin.org For benz[a]anthracene, dioxygenation has been observed at the 1,2-, 8,9-, or 10,11-positions by Beijerinckia species. pjoes.com
Fungal Degradation: Non-ligninolytic fungi often employ cytochrome P450 monooxygenases to form an unstable arene oxide, which is then hydrolyzed by an epoxide hydrolase to a trans-dihydrodiol. frontiersin.org Ligninolytic fungi utilize extracellular enzymes like laccases and manganese peroxidases . researchgate.net
Methyl Group Influence: The presence of a methyl group on the aromatic ring, as in 12-Methylbenz[a]anthracene, can influence the metabolic pathway. Studies on methylated PAHs suggest that the position of the methyl group can affect the rate and stereochemistry of the enzymatic reactions. nih.gov For example, a bay-region methyl group at C-12 in benz[a]anthracene was found to block the oxidation of the 3R,4R-stereoisomer of the trans-3,4-dihydrodiol. nih.gov
Phototransformation and Abiotic Degradation of this compound in Environmental Systems
In addition to microbial degradation, PAHs can be transformed in the environment through abiotic processes, particularly phototransformation (photolysis). Given their aromatic nature, PAHs can absorb ultraviolet (UV) radiation from sunlight, leading to their chemical alteration.
While specific phototransformation studies on this compound are not available in the provided search results, the general principles of PAH photolysis would apply. The rate and products of phototransformation depend on factors such as the intensity of solar radiation, the presence of other chemical species in the environment, and the medium in which the PAH is present (e.g., water, adsorbed to particles).
For the structurally similar 7,12-dimethylbenz[a]anthracene, photooxidation has been shown to produce metabolites, including a minor product, 7,12-epidioxy-7,12-dimethylbenz[a]anthracene. researchgate.net It is conceivable that 12-Methylbenz[a]anthracene would undergo similar photooxidative transformations. Hydrolysis is not expected to be a significant environmental fate process for this compound as it lacks functional groups that hydrolyze under typical environmental conditions. nih.gov
Analytical Techniques for the Quantitation and Characterization of 12 Methylbenz a Anthracene D14 and Its Metabolites
Chromatographic Methodologies for Separation and Purification
Chromatographic techniques are fundamental to the analysis of 12-Methylbenz[a]anthracene-d14 and its metabolites, enabling their separation from interfering substances and from each other. The choice of chromatographic method depends on the specific analytical goal, whether it is the quantification of the parent compound or the comprehensive profiling of its various metabolic derivatives.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PAHs, including this compound. mdpi.comdiva-portal.org This method combines the superior separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. jfda-online.com In GC, the sample is vaporized and passed through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. For PAHs, columns such as the DB-5MS or HP-5MS are commonly employed. jfda-online.com
The use of deuterated internal standards, such as this compound, is crucial for accurate quantification. mdpi.comthermofisher.com These standards are chemically identical to the target analyte but have a higher mass due to the deuterium (B1214612) atoms. They are added to the sample before processing and co-elute with the native compound, allowing for correction of any analyte loss during sample preparation and analysis. diva-portal.org
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) offers enhanced selectivity and sensitivity, which is particularly important for analyzing complex environmental or biological samples. nih.govmdpi.com This technique can distinguish between isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions. rsc.org The use of advanced ionization sources, like the Advanced Electron Ionization (AEI) source, can further improve sensitivity and detection limits. thermofisher.com
Below is a table summarizing typical GC-MS parameters for PAH analysis:
| Parameter | Typical Setting |
| Column | DB-5MS, HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injector Mode | Splitless |
| Injector Temperature | 250-300°C |
| Oven Program | Temperature gradient (e.g., initial temp 40-70°C, ramp to 300-320°C) |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole, Ion Trap, or High-Resolution (e.g., TOF) |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
While GC-MS is excellent for the parent compound, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice for analyzing the more polar metabolites of this compound. researchgate.net Many PAH metabolites, such as hydroxylated derivatives, are not readily amenable to GC analysis without derivatization due to their polarity and lower volatility. sciex.com LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a robust platform for the comprehensive profiling of these metabolites in biological matrices like urine. nih.govnih.gov
The process typically begins with sample preparation, which may involve enzymatic deconjugation to release metabolites from their glucuronide and sulfate (B86663) conjugates, followed by solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. nih.govnih.gov The separation is then performed using a liquid chromatograph, often with a reversed-phase column, where metabolites are separated based on their hydrophobicity.
The mass spectrometer, equipped with an atmospheric pressure ionization (API) source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), then ionizes the metabolites as they elute from the LC column. sciex.com Tandem mass spectrometry (MS/MS) techniques, like selected reaction monitoring (SRM), offer exceptional selectivity and sensitivity for quantifying specific metabolites. nih.gov High-resolution mass spectrometry (HRMS) can also be coupled with LC to provide accurate mass measurements, which aids in the confident identification of unknown metabolites. ijpras.com
A general workflow for LC-MS metabolite profiling is presented in the table below:
| Step | Description |
| Sample Preparation | Enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase), followed by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). nih.govresearchgate.net |
| LC Separation | Reversed-phase HPLC or UHPLC with a C18 column. |
| Ionization | Electrospray Ionization (ESI) in negative ion mode is common for detecting deprotonated hydroxylated metabolites. nih.gov |
| MS Analysis | Tandem MS (e.g., triple quadrupole) for targeted quantification (SRM) or HRMS (e.g., TOF, Orbitrap) for profiling and identification. nih.govijpras.com |
High-performance liquid chromatography (HPLC) is a versatile technique used for both the analytical determination and the preparative isolation of this compound and its metabolites. diva-portal.org In its analytical capacity, HPLC, often coupled with fluorescence or ultraviolet (UV) detectors, can be used for the quantification of PAHs. tandfonline.com Fluorescence detection is particularly sensitive for many PAHs and their derivatives. researchgate.net
For preparative applications, HPLC is used to isolate and purify larger quantities of specific metabolites for further study, such as structural elucidation by NMR or for use as analytical standards. nih.gov In this mode, larger columns are used, and fractions of the eluent are collected as specific compounds of interest emerge from the column. The collected fractions can then be concentrated to yield the purified compound. Gel permeation chromatography (GPC), a type of HPLC, can also be employed as a cleanup step to remove high molecular weight interferences like lipids from biological samples prior to analysis. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Metabolite Profiling
Spectrometric Techniques for Structural Elucidation and Quantification
Spectrometric methods are indispensable for confirming the chemical structures of this compound and its metabolites and for providing an additional layer of quantitative accuracy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. nih.gov In the context of this compound, NMR is crucial for verifying the positions and extent of deuterium labeling. While proton (¹H) NMR is used to analyze the non-deuterated analog, deuterium (²H) NMR is employed to directly observe the deuterium atoms in the labeled compound. wikipedia.org
A successful deuteration is confirmed by the presence of strong signals in the ²H NMR spectrum and a corresponding absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum. The chemical shifts in the ²H NMR spectrum are similar to those in the ¹H NMR spectrum, allowing for the assignment of deuterium atoms to specific positions on the aromatic rings. wikipedia.org Due to the low natural abundance of deuterium, samples must be isotopically enriched to obtain a satisfactory signal. wikipedia.org This technique is definitive for confirming the isotopic purity and the specific locations of the deuterium labels on the this compound molecule. sigmaaldrich.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). ijpras.com This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in the identification of novel metabolites of this compound. researchgate.net
When analyzing metabolites, HRMS can distinguish between different potential chemical formulas that may have the same nominal mass. For example, the hydroxylation of this compound results in a specific mass shift that can be precisely measured by HRMS, confirming the addition of an oxygen atom. By comparing the accurate mass of a potential metabolite to a theoretical mass calculated from a proposed elemental formula, researchers can confidently identify the metabolite. metabolomics.se
HRMS, when coupled with liquid chromatography (LC-HRMS), is a powerful tool for metabolomics studies. metabolomics.se It allows for the untargeted screening of all ions in a sample, and the resulting data can be mined to identify potential metabolites based on their accurate mass and isotopic pattern. Subsequent MS/MS experiments on the HRMS instrument can then provide structural information by fragmenting the metabolite ion and analyzing the resulting product ions. chromatographyonline.com This approach is invaluable for elucidating the metabolic pathways of this compound.
Application of Nuclear Magnetic Resonance (NMR) for Deuterium Labeling Confirmation
Advanced Sample Preparation and Extraction Methods for Biological and Environmental Matrices
The accurate quantitation of 12-Methylbenz[a]anthracene and its metabolites from complex biological and environmental samples necessitates robust and efficient sample preparation and extraction techniques. The choice of method depends heavily on the nature of the sample matrix and the physicochemical properties of the target analytes.
Biological Matrices: Biological samples such as tissues (e.g., liver, kidney), cells, and DNA are frequently analyzed to study the metabolism and genotoxicity of polycyclic aromatic hydrocarbons (PAHs). aacrjournals.orgaacrjournals.orgnih.gov Studies involving rat liver microsomes and nuclei are common for investigating in vitro metabolism. aacrjournals.orgnih.gov The extraction of metabolites like hydroxymethyl derivatives and dihydrodiols from these matrices often requires initial homogenization of the tissue. portlandpress.com Common extraction techniques include:
Liquid-Liquid Extraction (LLE): This classic method uses immiscible solvents (e.g., ethyl acetate, hexane) to partition the analytes from the aqueous biological matrix.
Solid-Phase Extraction (SPE): SPE is a widely used technique that involves passing the sample through a solid sorbent cartridge. The analytes are retained on the sorbent while interferences are washed away. The analytes are then eluted with a small volume of solvent. This method provides cleaner extracts compared to LLE and allows for pre-concentration of the analytes.
DNA Extraction and Hydrolysis: When investigating DNA adducts, the DNA must first be isolated from the cells. researchgate.net This is typically achieved using specialized kits or enzymatic digestion protocols. The isolated DNA is then enzymatically or chemically hydrolyzed to release the adducted nucleosides for analysis. researchgate.net
Environmental Matrices: Environmental samples like soil, sediment, and water can be contaminated with PAHs. frontiersin.org The extraction methods for these matrices must effectively separate the analytes from complex organic and inorganic matter.
Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of analytes from solid matrices like soil and sediment into a solvent. frontiersin.org
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. epa.gov
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction from solid and semi-solid samples.
Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds before instrumental analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govasm.org
Table 1: Summary of Extraction Methods for PAHs and their Metabolites in Different Matrices
| Matrix Type | Sample Example | Common Extraction Techniques | Key Considerations |
|---|---|---|---|
| Biological | Rat Liver Microsomes aacrjournals.orgnih.gov | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Removal of proteins and lipids is critical. |
| DNA from Cells researchgate.net | Enzymatic Digestion, Solid-Phase Extraction (SPE) | Requires initial DNA isolation and subsequent hydrolysis. | |
| Environmental | Soil frontiersin.org | Ultrasonic Extraction, Microwave-Assisted Extraction (MAE) | Matrix composition (e.g., organic carbon content) affects efficiency. |
| Water nih.gov | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Pre-concentration is often needed for trace-level detection. |
Isotope Dilution Mass Spectrometry for Absolute Quantitation of 12-Methylbenz[a]anthracene and its Metabolites
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in the quantitative analysis of chemical compounds. scielo.brosti.gov This method is particularly powerful for quantifying analytes in complex matrices where sample loss during preparation and instrumental variability can be significant. The use of a stable isotope-labeled internal standard, such as this compound, is central to this technique. pharmaffiliates.com
The principle of IDMS involves adding a known amount of the isotopically labeled standard (the "spike"), in this case, this compound, to the sample at the earliest stage of the analytical procedure. osti.gov This deuterated standard is chemically identical to the native analyte (the "non-labeled" 12-Methylbenz[a]anthracene or its metabolites) but has a different mass due to the presence of deuterium atoms. pharmaffiliates.com
Because the labeled standard and the native analyte behave identically during extraction, cleanup, and chromatographic separation, any loss of the analyte during sample processing is accompanied by a proportional loss of the standard. scielo.br The final analysis is performed using a mass spectrometer, typically coupled with a chromatographic system like LC-MS/MS or GC-MS. asm.orgnih.gov The instrument measures the intensity ratio of the native analyte to the isotope-labeled standard. Since the initial amount of the added standard is known, this ratio allows for the precise calculation of the absolute amount of the native analyte in the original sample, effectively correcting for any procedural losses or matrix effects.
This approach has been successfully applied to the quantification of various PAH metabolites and DNA adducts, providing highly reliable data for toxicological and environmental risk assessments. researchgate.netresearchgate.net For example, in the analysis of 12-Methylbenz[a]anthracene metabolites, this compound would be used to quantify the parent compound, while isotopically labeled versions of the expected metabolites (e.g., deuterated hydroxymethyl or dihydrodiol derivatives) would be required for their respective absolute quantitation.
Table 2: Principle of Isotope Dilution Mass Spectrometry (IDMS) for Quantitation
| Step | Description | Rationale |
|---|---|---|
| 1. Spiking | A precisely known quantity of the stable isotope-labeled standard (e.g., this compound) is added to the sample. osti.gov | The standard acts as an ideal internal reference throughout the entire analytical process. |
| 2. Equilibration & Preparation | The sample is homogenized to ensure the standard is thoroughly mixed with the native analyte. The sample then undergoes extraction and cleanup. osti.gov | The chemical identity of the analyte and standard ensures they are affected equally by all preparation steps. |
| 3. Separation & Detection | The extract is analyzed by a separation technique (e.g., LC or GC) coupled to a mass spectrometer (MS). nih.gov | The MS detector differentiates and measures the native analyte and the labeled standard based on their mass difference. |
| 4. Quantitation | The concentration of the native analyte is calculated based on the measured ratio of the native analyte to the labeled standard and the known amount of standard initially added. scielo.br | This ratio-based calculation corrects for sample loss during preparation and for variations in instrument response, leading to highly accurate and precise results. |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 12-Methylbenz[a]anthracene |
| This compound |
| 7,12-dimethylbenz[a]anthracene (B13559) |
| 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) |
| Benz[a]anthracene |
| D8-naphthalene |
| D10-acenaphthene |
| D10-phenanthrene |
| D12-perylene |
| D12-chrysen |
| D14-tribiphenyl |
| Ethyl acetate |
| Hexane |
Applications of Deuterium Labeling in 12 Methylbenz a Anthracene Research
Use of 12-Methylbenz[a]anthracene-d14 as an Internal Standard in Quantitative Bioanalysis
In the quantitative analysis of xenobiotics like 12-MBA from complex biological or environmental matrices, sample loss during extraction, cleanup, and analysis is a significant challenge. Deuterated compounds, such as this compound, serve as ideal internal standards to correct for these procedural losses. isotope.comnih.gov This technique, known as isotope dilution mass spectrometry, is a cornerstone of high-accuracy quantitative analysis. isotope.com
The methodology involves adding a known quantity of the deuterated standard to the sample at the earliest stage of preparation. alsenvironmental.co.ukgov.bc.ca Because the deuterated standard is chemically almost identical to the native analyte, it experiences the same losses during the subsequent extraction, purification, and derivatization steps.
During analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the instrument detects both the native analyte and the deuterated internal standard. nih.govlabrulez.com Since they separate chromatographically very close to each other but are distinguished by their different masses, the ratio of the native analyte's signal to the internal standard's signal is used for quantification. labrulez.com This ratio remains constant regardless of sample loss, allowing for highly accurate and precise measurement of the analyte's true concentration in the original sample. nih.gov
Deuterated PAHs are widely used as surrogate standards in various analytical methods, such as those prescribed by the U.S. Environmental Protection Agency (EPA), to monitor the efficiency of the extraction procedure. isotope.comalsenvironmental.co.uk While 12-MBA-d14 is not always specified, the use of analogous compounds like Benzo[a]anthracene-d12 and Dibenz[a,h]anthracene-d14 is common practice for the analysis of PAHs in diverse samples including air, water, soil, and consumer products. tuat.ac.jpacs.orgrsc.orgthermofisher.comtheses.fr This approach allows for the detection of PAHs at very low concentrations, such as parts-per-billion (ppb) in fish oil or even lower in environmental samples. isotope.comnih.gov
Table 1: Examples of Deuterated PAHs Used as Internal/Surrogate Standards
| Deuterated Standard | Common Abbreviation | Typical Application/Matrix | Reference(s) |
|---|---|---|---|
| Naphthalene-d8 | Naph-d8 | Air, Soil, Water | nih.govgov.bc.ca |
| Acenaphthene-d10 | Acen-d10 | Air, Soil | acs.orgthermofisher.com |
| Phenanthrene-d10 | Phen-d10 | Air, Soil, Sediments | nih.govtandfonline.com |
| Chrysene-d12 | Chry-d12 | Air, Soil, Sediments | nih.govacs.org |
| Benzo[a]anthracene-d12 | BaA-d12 | Air, Plastics, Sediments | tuat.ac.jpacs.orgrsc.org |
| Benzo[a]pyrene-d12 | BaP-d12 | Soil, Sediments | gov.bc.catheses.fr |
| Perylene-d12 | Pery-d12 | Soil, Sediments | tuat.ac.jpfrontiersin.org |
| Dibenz[a,h]anthracene-d14 | DBahA-d14 | Air, Plastics | acs.orgrsc.orgtheses.fr |
Tracer Studies Utilizing this compound for Metabolic Pathway Elucidation
Understanding how the body processes compounds like 12-MBA is crucial for assessing their toxicity and carcinogenicity. Deuterium-labeled compounds are invaluable tools for these metabolic studies, acting as tracers that allow scientists to follow the compound and its breakdown products (metabolites) through biological systems. scispace.comescholarship.org
When 12-MBA-d14 is introduced into an in vitro system (like liver microsomes) or administered in animal studies, its metabolic fate can be tracked using mass spectrometry. nih.gov The metabolites formed from the deuterated parent compound will retain the deuterium (B1214612) label, making them heavier than the metabolites formed from any endogenous or unlabeled sources. This mass difference allows for their unambiguous identification.
Research has shown that the metabolism of 12-MBA involves several pathways. One key step is the formation of dihydrodiol metabolites, such as the trans-3,4-dihydrodiol of 12-MBA. nih.gov Another significant pathway is the hydroxylation of the methyl group. nih.gov Furthermore, studies have indicated that 12-MBA can undergo a bio-alkylation reaction to form the highly potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govnih.gov
By using 12-MBA-d14 as a tracer, researchers can:
Identify novel metabolites: Any new peak in the mass spectrum that corresponds to a deuterated version of a potential metabolite can be investigated further.
Quantify metabolite formation: The relative amounts of different deuterated metabolites can be measured to determine the major and minor metabolic pathways.
Elucidate reaction mechanisms: Following the deuterium atoms can provide clues about the chemical transformations occurring. For instance, deuterium labeling results can reveal which parts of a molecule are lost or rearranged during dissociation in a mass spectrometer, providing insight into its structure and stability. researchgate.net
These tracer studies provide a detailed map of the biotransformation of 12-MBA, which is essential for understanding its mechanism of action and potential health risks.
Investigating Kinetic Isotope Effects in 12-Methylbenz[a]anthracene Biotransformation
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The KIE is particularly pronounced when a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D), as this doubles the mass of that atom. wikipedia.org Chemical bonds involving heavier isotopes like deuterium have lower vibrational frequencies and greater stability, thus requiring more energy to be broken. wikipedia.org Consequently, reactions where a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step can be 6 to 10 times slower when a carbon-deuterium (C-D) bond must be broken instead. wikipedia.org
This principle can be applied to study the biotransformation of 12-MBA. The metabolism of 12-MBA is catalyzed by enzymes, such as cytochrome P450 oxidoreductases, and often involves the breaking of C-H bonds, for example, during the hydroxylation of the methyl group or oxidation at various positions on the aromatic rings. nih.govnih.govnih.gov
By comparing the rate of metabolism of 12-MBA with that of 12-MBA-d14, researchers can determine if a C-H bond cleavage is the slowest step in the metabolic process.
A large KIE (kH/kD >> 1): If the metabolism of 12-MBA-d14 is significantly slower than that of unlabeled 12-MBA, it indicates that the cleavage of a C-H bond (which is now a C-D bond) is part of the rate-determining step of the reaction.
No significant KIE (kH/kD ≈ 1): If both compounds are metabolized at similar rates, it suggests that C-H bond breaking is not the rate-limiting part of the metabolic pathway.
This information is vital for elucidating the precise enzymatic mechanisms involved in PAH activation and detoxification. nih.gov While specific KIE studies on 12-MBA are not widely published, the methodology is a standard and powerful tool in enzymology and mechanistic toxicology. nih.govmdpi.com
Development of Deuterated Biomarkers of Exposure and Effect for 12-Methylbenz[a]anthracene
To assess human exposure to chemicals like 12-MBA and the associated health risks, scientists develop biomarkers. A biomarker of exposure is a measure of the chemical or its metabolite in the body, while a biomarker of effect indicates a biological change resulting from the exposure. epa.gov Electrophilic metabolites of PAHs are known to react with nucleophilic sites on macromolecules like DNA and proteins, forming adducts. epa.gov These adducts are excellent candidates for biomarkers of both exposure and effect.
The metabolism of 12-MBA can lead to reactive intermediates that bind to proteins such as hemoglobin and serum albumin. epa.gov For example, the metabolic activation of the methyl group can lead to a reactive sulfuric acid ester, which can then form adducts with amino acids like cysteine and lysine. epa.gov The quantification of these adducts in readily accessible samples like blood can provide an integrated measure of an individual's exposure over time. epa.gov
The development of robust analytical methods to detect these adducts at very low levels relies heavily on deuterated standards like 12-MBA-d14. In this context, a deuterated version of the specific metabolite-adduct being measured would be synthesized and used as an internal standard in an isotope dilution LC-MS/MS analysis. However, using 12-MBA-d14 as a precursor in metabolic studies that generate these adducts is also a valid approach to identify and confirm their structures.
The use of deuterated standards ensures the accuracy and sensitivity needed to measure these biomarkers, bridging the gap between environmental exposure and potential biological effects. acs.orgepa.gov
Environmental Fate and Transport Studies Using this compound as a Surrogate
Determining the concentration of PAHs like 12-MBA in environmental compartments such as soil, sediment, air, and water is critical for environmental monitoring and risk assessment. As with bioanalysis, the analysis of environmental samples involves extensive extraction and cleanup procedures that can lead to analyte loss. alsenvironmental.co.uk
This compound and other deuterated PAHs are used as "surrogates" in these studies. tuat.ac.jpresearchgate.net A surrogate is a compound that is chemically similar to the target analytes but not expected to be found in the environmental sample. nih.gov It is added to every sample, blank, and quality control standard before extraction. alsenvironmental.co.ukgov.bc.ca
The primary role of the surrogate is to monitor the performance of the analytical method for each specific sample. The percentage of the surrogate recovered after the entire analytical process is calculated. This "surrogate recovery" value indicates the efficiency of the method for that particular sample matrix. nih.govalsenvironmental.co.uk If the recovery is low, it suggests that the concentration of the target analytes may also be underestimated, and the data may be qualified accordingly. gov.bc.ca This quality control measure is essential for ensuring the reliability and comparability of environmental data. alsenvironmental.co.uktandfonline.com
Table 2: Application of Deuterated Surrogates in Environmental Studies
| Environmental Matrix | Purpose of Study | Role of Deuterated Surrogate | Reference(s) |
|---|---|---|---|
| Air (Particulate Matter) | Determine atmospheric contamination levels and sources. | Assess extraction recovery and efficiency for accurate quantification. | tuat.ac.jpacs.orgresearchgate.net |
| Soil | Quantify contamination at industrial or waste sites. | Monitor the efficiency of the mechanical extraction procedure. | alsenvironmental.co.ukgov.bc.cafrontiersin.org |
| Sediments | Compare analytical methods for PAH determination. | Evaluate recovery efficiency and matrix effects. | tandfonline.com |
| Water | Measure low-level PAH contamination. | Monitor extraction efficiency for isotope dilution HRMS analysis. | isotope.com |
| Food Simulants | Investigate migration of PAHs from plastic packaging. | Serve as a recovery internal standard to quantify leached PAHs. | rsc.org |
Future Research Directions in 12 Methylbenz a Anthracene D14 Studies
Integration of Omics Technologies in Understanding 12-Methylbenz[a]anthracene-d14 Biological Impact
The application of omics technologies, including genomics, proteomics, and metabolomics, offers a holistic approach to understanding the biological ramifications of exposure to this compound. While direct studies on this specific deuterated compound are nascent, the broader field of PAH research provides a roadmap for future investigations.
By employing these high-throughput techniques, researchers can move beyond single-endpoint analyses to a more comprehensive systems-level understanding. For instance, metabolomics, particularly when assisted by stable isotopes (Stable Isotope-Assisted Metabolomics or SIAM), can trace the biotransformation of pollutants in complex environmental samples. nih.gov This approach has been successfully used to study the degradation pathways of other PAHs and could be adapted to track the metabolic fate of this compound. nih.gov
Future research will likely focus on:
Transcriptomics: To identify changes in gene expression in cells or tissues exposed to this compound, providing insights into the activation of detoxification pathways or the induction of stress-response genes.
Proteomics: To analyze alterations in protein expression and post-translational modifications, revealing the specific enzymes involved in its metabolism and the proteins that may be adducted.
Metabolomics: To profile the full spectrum of metabolites produced upon exposure, offering a direct window into the metabolic pathways affected and the formation of potentially toxic byproducts. mdpi.com
The integration of these omics datasets will be crucial for constructing a comprehensive picture of the biological impact of this compound, from the initial molecular interactions to the ultimate physiological response.
Advanced Computational Modeling of this compound Interactions and Metabolism
Computational modeling has become an indispensable tool in toxicology and environmental science. frontiersin.orgroyalsocietypublishing.orgresearchgate.net For this compound, advanced computational models can predict its behavior, interactions with biological macromolecules, and metabolic fate.
Future computational studies are expected to leverage:
Quantum Mechanics/Molecular Mechanics (QM/MM): To model the enzymatic reactions involved in the metabolism of this compound with high accuracy, predicting the formation of reactive intermediates.
Molecular Docking: To simulate the binding of this compound and its metabolites to proteins, such as cytochrome P450 enzymes and nuclear receptors, helping to elucidate its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) models: To predict the toxicity and carcinogenicity of this compound based on its molecular structure and physicochemical properties.
These models, when validated with experimental data, can provide powerful predictive insights into the potential risks associated with this compound and guide further toxicological studies. frontiersin.orgroyalsocietypublishing.orgresearchgate.net For example, computational models have been used to understand the interactions in pulmonary arterial hypertension (PAH), a complex disease, which could serve as a framework for modeling the effects of chemical compounds. frontiersin.orgroyalsocietypublishing.orgresearchgate.net
Development of Novel Analytical Approaches for Ultra-Trace Detection of this compound and its Adducts
The ability to detect and quantify minute amounts of this compound and its adducts is critical for exposure assessment and mechanistic studies. As this compound is often used as an internal standard in trace analysis, the development of even more sensitive analytical techniques is a continuous pursuit.
Future advancements are anticipated in the following areas:
Advanced Mass Spectrometry (MS) Techniques: The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will continue to be refined for enhanced sensitivity and specificity. nih.gov Techniques like gas chromatography-atmospheric pressure laser ionization-time of flight mass spectrometry (GC-APLI-TOFMS) have shown exceptional sensitivity for aromatic compounds. nih.gov
Novel Sensor Technologies: The development of biosensors and chemical sensors could offer rapid, on-site detection of this compound in environmental and biological samples. researchgate.netresearchgate.net
Improved Adductomics: The detection of DNA and protein adducts serves as a biomarker of exposure and potential harm. pnas.orgnih.gov Ultrasensitive methods like ³²P-postlabeling and advanced LC-MS techniques are crucial for detecting the extremely low levels of adducts formed from environmental exposures. nih.govpnas.org
These innovative analytical methods will be instrumental in pushing the limits of detection, enabling more accurate risk assessments and a deeper understanding of the molecular dosimetry of this compound. nih.gov
Expanding the Scope of Isotope-Labeling Applications in PAH Research
Isotope labeling, particularly with stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), is a cornerstone of modern analytical and metabolic research. ucl.ac.ukacs.org While this compound is primarily used as an internal standard for quantification, its application can be expanded.
Future research could explore:
Metabolic Fate Studies: Using this compound as a tracer to follow its metabolic pathways in vivo and in vitro, distinguishing its metabolites from those of its non-labeled counterpart.
Isotope Dilution Mass Spectrometry (IDMS): This remains the gold standard for accurate quantification, and the use of this compound is central to this application in PAH analysis. frontiersin.orgnih.gov
Compound-Specific Isotope Analysis (CSIA): This technique can be used to trace the sources and environmental fate of PAHs. ucl.ac.uk While often focused on natural isotopic abundances, the principles can be applied in controlled studies using labeled compounds.
By creatively employing isotope-labeled standards like this compound, researchers can design more sophisticated experiments to answer fundamental questions about the absorption, distribution, metabolism, and excretion (ADME) of PAHs.
Addressing Knowledge Gaps in the Long-Term Environmental and Biological Fate of this compound
Despite its use as a research tool, there are still knowledge gaps regarding the long-term environmental persistence, bioaccumulation, and ultimate biological fate of this compound itself.
Key areas for future investigation include:
Environmental Persistence: Studies to determine the degradation rates and pathways of this compound in various environmental compartments like soil, water, and sediment. nih.govnih.gov
Bioaccumulation and Trophic Transfer: Research to understand if this deuterated compound can accumulate in organisms and be transferred through food webs.
Long-Term Toxicity: While acute toxicity data may be available, long-term studies are needed to assess the potential for chronic effects, including carcinogenicity and endocrine disruption, which are concerns for PAHs in general. mdpi.comresearchgate.net
Addressing these knowledge gaps is crucial not only for a complete understanding of the compound's lifecycle but also for ensuring its safe handling and disposal in research settings.
Q & A
Q. What statistical frameworks address variability in PAH carcinogenicity data from deuterated compounds?
- Methodological Answer : Apply linear regression models to calibration curves (R² >0.99) and ANOVA for dose-response comparisons. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor. Reproducibility metrics (ICC, CV%) should be reported for biomarker assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
